molecular formula C120H108O6 B13834287 Methyl 4-[7,17,27-tris[4-(3,7-dimethyloctyl)phenyl]-16,26-bis(4-methoxycarbonylphenyl)-6-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1,3,5(42),6,8(41),9,11,13,15(36),16,18(35),19,21,23,25(30),26,28,31,33,37,39,43,45,47-tetracosaenyl]benzoate

Methyl 4-[7,17,27-tris[4-(3,7-dimethyloctyl)phenyl]-16,26-bis(4-methoxycarbonylphenyl)-6-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1,3,5(42),6,8(41),9,11,13,15(36),16,18(35),19,21,23,25(30),26,28,31,33,37,39,43,45,47-tetracosaenyl]benzoate

Cat. No.: B13834287
M. Wt: 1646.1 g/mol
InChI Key: RGNOIANPWVCTTI-UHFFFAOYSA-N
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Description

Methyl 4-[7,17,27-tris[4-(3,7-dimethyloctyl)phenyl]-16,26-bis(4-methoxycarbonylphenyl)-6-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1,3,5(42),6,8(41),9,11,13,15(36),16,18(35),19,21,23,25(30),26,28,31,33,37,39,43,45,47-tetracosaenyl]benzoate is a complex organic compound with a highly intricate structure. This compound is notable for its unique arrangement of multiple phenyl groups and methoxycarbonyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of this compound involves multiple steps, including the formation of intermediate compounds and the use of specific reaction conditions. The synthetic routes typically involve:

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of phenyl groups allows for oxidation reactions, which can be facilitated by reagents such as potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of methoxycarbonyl groups.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The phenyl groups and methoxycarbonyl groups allow it to bind to proteins and enzymes, potentially inhibiting their activity. The pathways involved in its mechanism of action include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding.

    Signal Transduction: Interfering with signaling pathways by binding to receptors or other signaling molecules.

Comparison with Similar Compounds

This compound can be compared with other similar compounds, such as:

The uniqueness of Methyl 4-[7,17,27-tris[4-(3,7-dimethyloctyl)phenyl]-16,26-bis(4-methoxycarbonylphenyl)-6-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1,3,5(42),6,8(41),9,11,13,15(36),16,18(35),19,21,23,25(30),26,28,31,33,37,39,43,45,47-tetracosaenyl]benzoate lies in its complex structure and the specific arrangement of its functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C120H108O6

Molecular Weight

1646.1 g/mol

IUPAC Name

methyl 4-[7,17,27-tris[4-(3,7-dimethyloctyl)phenyl]-16,26-bis(4-methoxycarbonylphenyl)-6-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1,3,5(42),6,8(41),9,11,13,15(36),16,18(35),19,21,23,25(30),26,28,31,33,37,39,43,45,47-tetracosaenyl]benzoate

InChI

InChI=1S/C120H108O6/c1-64(2)16-13-19-67(7)22-25-70-28-34-73(35-29-70)94-88-58-52-82-86-56-62-92-98(77-42-48-80(49-43-77)119(122)125-11)96(75-38-32-72(33-39-75)27-24-69(9)21-15-18-66(5)6)90-60-54-84-87-57-63-93-99(78-44-50-81(51-45-78)120(123)126-12)95(74-36-30-71(31-37-74)26-23-68(8)20-14-17-65(3)4)89-59-53-83-85-55-61-91(97(94)76-40-46-79(47-41-76)118(121)124-10)109-103(85)115-112(100(82)106(88)109)116-104(86)110(92)108(90)102(84)114(116)117-105(87)111(93)107(89)101(83)113(115)117/h28-69H,13-27H2,1-12H3

InChI Key

RGNOIANPWVCTTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCC1=CC=C(C=C1)C2=C(C3=C4C5=C6C7=C8C4=C2C=CC8=C9C=CC1=C2C9=C7C4=C7C2=C(C=CC7=C2C=CC7=C8C2=C4C6=C2C8=C(C=CC2=C5C=C3)C(=C7C2=CC=C(C=C2)C(=O)OC)C2=CC=C(C=C2)CCC(C)CCCC(C)C)C(=C1C1=CC=C(C=C1)C(=O)OC)C1=CC=C(C=C1)CCC(C)CCCC(C)C)C1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

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